An In-depth Technical Guide to 6-Chlorothiazolo[4,5-c]pyridin-2-amine: Molecular Structure, Synthesis, and Medicinal Chemistry Perspective
An In-depth Technical Guide to 6-Chlorothiazolo[4,5-c]pyridin-2-amine: Molecular Structure, Synthesis, and Medicinal Chemistry Perspective
Disclaimer: The following guide addresses the molecular structure, properties, and potential synthesis of 6-Chlorothiazolo[4,5-c]pyridin-2-amine. It is important to note that this specific molecule is not extensively documented in publicly accessible scientific literature. Therefore, this document has been constructed by leveraging established principles of heterocyclic chemistry, drawing parallels with structurally related analogues, and citing established synthetic methodologies. The protocols and data presented herein are largely predictive and intended to serve as a foundational guide for researchers.
Introduction: The Thiazolopyridine Scaffold in Modern Drug Discovery
The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1][2] These structures are recognized for their diverse pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] The thiazolopyridine nucleus can be considered a bioisostere of purines, which allows these molecules to interact with a wide range of biological targets, particularly kinases.[4] Derivatives of this scaffold have been investigated as inhibitors of EGFR tyrosine kinase, STAT3, and DNA gyrase B, highlighting their potential in oncology and infectious diseases.[3][5]
This guide focuses on a specific, less-explored derivative, 6-Chlorothiazolo[4,5-c]pyridin-2-amine . We will dissect its molecular architecture, propose a viable synthetic route, and discuss its potential as a valuable building block for the development of novel therapeutic agents. The presence of a chlorine atom and an amino group on the thiazolopyridine core provides distinct electronic properties and functional handles for further chemical modification, making it an intriguing candidate for structure-activity relationship (SAR) studies.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure. Understanding the arrangement of atoms and the electronic distribution within 6-Chlorothiazolo[4,5-c]pyridin-2-amine is the first step in predicting its reactivity and potential biological function.
Chemical Structure
The molecule consists of a pyridine ring fused with a thiazole ring. A chlorine atom is substituted at the 6-position of the pyridine ring, and an amino group is present at the 2-position of the thiazole ring.
Caption: Molecular Structure of 6-Chlorothiazolo[4,5-c]pyridin-2-amine.
Core Molecular Properties
The intrinsic properties of the molecule are summarized below. These values are calculated based on its structure.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃S | Calculated |
| Molecular Weight | 185.63 g/mol | Calculated |
| Canonical SMILES | NC1=NC2=C(S1)C=C(Cl)C=N2 | Calculated |
| InChI Key | (Predicted) | - |
| Topological Polar Surface Area | 79.2 Ų | Predicted[6] |
| Hydrogen Bond Donors | 1 (the amino group) | Calculated |
| Hydrogen Bond Acceptors | 4 (2 ring nitrogens, S, Cl) | Calculated[6] |
Proposed Synthesis Protocol
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the cyclization of a thiourea with an α-haloketone or equivalent α-haloaldehyde derived from a suitable chloropyridine precursor. The starting material would likely be a commercially available or readily synthesizable substituted pyridine.
Proposed Synthetic Workflow
The proposed synthesis involves a multi-step process starting from 2,6-dichloropyridine.
Caption: Proposed synthetic workflow for 6-Chlorothiazolo[4,5-c]pyridin-2-amine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Nitration of 2,6-Dichloropyridine
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C.
-
Slowly add 2,6-dichloropyridine.
-
Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).
-
Filter the resulting precipitate, wash with water, and dry to yield 2,6-dichloro-3-nitropyridine.
Rationale: The pyridine ring is deactivated towards electrophilic aromatic substitution; however, the presence of two electron-withdrawing chloro groups and the use of strong nitrating conditions can favor the introduction of a nitro group.
Step 2: Reduction of the Nitro Group
-
Suspend 2,6-dichloro-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for instance, iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize with a base and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 3-amino-2,6-dichloropyridine.
Rationale: The reduction of an aromatic nitro group to an amine is a standard and high-yielding transformation, with several reliable methods available.
Step 3: N-Oxidation
-
Dissolve 3-amino-2,6-dichloropyridine in a chlorinated solvent like dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid.
-
Separate the organic layer, dry, and evaporate to yield 3-amino-2,6-dichloropyridine-N-oxide.
Rationale: N-oxidation activates the pyridine ring for subsequent nucleophilic substitution.
Step 4: Selective Hydrolysis
-
Dissolve the N-oxide in an aqueous solution of sodium hydroxide.
-
Heat the mixture to facilitate the selective hydrolysis of one of the chloro groups, likely the one para to the N-oxide.
-
Acidify the solution to precipitate the product, 3-amino-2-chloro-6-hydroxypyridine-N-oxide.
Rationale: The N-oxide functionality makes the chloro positions more susceptible to nucleophilic attack.
Step 5: Deoxygenation
-
Treat the N-oxide with a deoxygenating agent such as phosphorus trichloride (PCl₃) in a suitable solvent.
-
Heat the reaction mixture to effect the removal of the N-oxide oxygen.
-
Work up the reaction to isolate 3-amino-2-chloro-6-hydroxypyridine.
Step 6: Thiocyanation
-
This step is based on the conversion of an amino group to a thiocyanate in the presence of a halogen.
-
Treat 3-amino-2-chloro-6-hydroxypyridine with potassium thiocyanate and bromine in a suitable solvent like acetic acid. This should introduce the thiocyanate group at the 5-position.
Rationale: This is a key step to introduce the sulfur and cyano functionalities required for the subsequent thiazole ring formation.
Step 7: Cyclization to form the Thiazole Ring
-
The final step involves an intramolecular cyclization of the thiocyanate with the adjacent amino group.
-
Heating the intermediate from the previous step, possibly in the presence of an acid or base catalyst, should promote the cyclization to form the 2-aminothiazole ring, yielding the final product, 6-Chlorothiazolo[4,5-c]pyridin-2-amine.
Rationale: This annulation is a variation of the Hantzsch thiazole synthesis, a robust method for forming this heterocyclic ring.[7]
Predicted Spectroscopic and Physicochemical Data
In the absence of experimental data, spectroscopic properties can be predicted based on the analysis of similar structures.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| logP (octanol/water) | 1.5 - 2.5 | Based on related heterocyclic structures. |
| pKa (most basic) | 3.0 - 4.0 | The pyridine nitrogen, influenced by the chloro-substituent. |
| pKa (most acidic) | 14.0 - 15.0 | The amino group protons. |
Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Rationale |
| ¹H NMR | δ 7.5-8.5 (2H, aromatic protons) δ 5.0-6.0 (2H, broad singlet, -NH₂) | The aromatic protons on the pyridine ring will be in the downfield region due to the aromaticity and the electron-withdrawing nature of the ring nitrogen and chlorine. The amino protons will appear as a broad singlet. |
| ¹³C NMR | δ 160-170 (C=N of thiazole) δ 140-155 (aromatic carbons attached to N or Cl) δ 110-130 (other aromatic carbons) | The chemical shifts are estimated based on the electronic environment of each carbon atom. The carbon of the C=N bond in the thiazole ring is expected to be the most downfield. |
| IR Spectroscopy | 3300-3500 cm⁻¹ (N-H stretch) 1600-1650 cm⁻¹ (C=N stretch) 1500-1580 cm⁻¹ (aromatic C=C stretch) 700-800 cm⁻¹ (C-Cl stretch) | These are characteristic vibrational frequencies for the functional groups present in the molecule. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 185, with a characteristic M+2 peak at ≈ 187 (ratio ~3:1) due to the ³⁵Cl and ³⁷Cl isotopes. | The isotopic pattern of chlorine is a key diagnostic feature in the mass spectrum. |
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of 6-Chlorothiazolo[4,5-c]pyridin-2-amine make it a compelling scaffold for further elaboration in drug discovery programs.
-
Kinase Inhibitor Development: As a purine bioisostere, the thiazolopyridine core is well-suited to target the ATP-binding site of various kinases.[3] The 2-amino group can act as a key hydrogen bond donor, mimicking the interactions of adenine.
-
Structure-Activity Relationship (SAR) Studies: The chlorine atom at the 6-position serves as a versatile handle for further chemical modification through nucleophilic aromatic substitution or cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.[9]
-
Bioisosteric Replacement: The chlorine atom can be considered a bioisostere for other functional groups.[10][11] Its replacement with other moieties (e.g., methyl, methoxy, cyano) can fine-tune the electronic and steric properties of the molecule, impacting its pharmacokinetic and pharmacodynamic profile.[12]
-
Fragment-Based Drug Design: The core molecule itself can be considered a valuable fragment for screening against a wide range of biological targets.
The reactivity of the 2-amino group also allows for the straightforward synthesis of amide, urea, or sulfonamide derivatives, further expanding the chemical diversity that can be generated from this core structure.
Conclusion
While specific experimental data for 6-Chlorothiazolo[4,5-c]pyridin-2-amine remains elusive in the current body of scientific literature, this in-depth guide provides a comprehensive theoretical framework for its study. By understanding its fundamental molecular structure, predicting its properties, and proposing a logical synthetic strategy, it is hoped that this document will serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel thiazolopyridine derivatives. The unique combination of a privileged heterocyclic core with versatile functional groups for chemical modification positions 6-Chlorothiazolo[4,5-c]pyridin-2-amine as a promising starting point for the discovery of new medicines.
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